5-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole
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Overview
Description
5-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
5-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and piperazine moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole
- 5-[[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole
Uniqueness
5-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, differentiates it from other similar compounds, potentially enhancing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-13-16(23-12-17-13)11-18-7-9-19(10-8-18)24(20,21)15-5-3-14(22-2)4-6-15/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAGJDGDBYJGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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